molecular formula C22H17N3O3 B11375084 N-(furan-2-ylmethyl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide

N-(furan-2-ylmethyl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide

Cat. No.: B11375084
M. Wt: 371.4 g/mol
InChI Key: ZELWEMXCCPDKMG-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-6-oxo-3,4-diphenyl-1H-pyridazine-5-carboxamide

InChI

InChI=1S/C22H17N3O3/c26-21(23-14-17-12-7-13-28-17)19-18(15-8-3-1-4-9-15)20(24-25-22(19)27)16-10-5-2-6-11-16/h1-13H,14H2,(H,23,26)(H,25,27)

InChI Key

ZELWEMXCCPDKMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN=C2C3=CC=CC=C3)C(=O)NCC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan ring and the dihydropyridazine ring. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The dihydropyridazine ring is often formed through the reaction of hydrazine derivatives with diketones or ketoesters.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of furan derivatives under mild conditions, using coupling reagents such as DMT/NMM/TsO− or EDC .

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl groups in the dihydropyridazine ring can be reduced to form alcohols or amines.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and dihydropyridazine derivatives, such as:

  • N-(Furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide

Uniqueness

N-[(FURAN-2-YL)METHYL]-3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE is unique due to its combination of a furan ring, a dihydropyridazine ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

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